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Introduction

Candicine is a naturally occurring quaternary ammonium salt classified as an alkaloid.[1][2]
Structurally, it is the N,N,N-trimethyl derivative of the biogenic amine tyramine, featuring a
phenethylamine skeleton.[1][2] Found in various plants, including barley, candicine's most
notable chemical characteristics are its permanent positive charge on the nitrogen atom and its
phenolic hydroxyl group.[1] This guide provides a comprehensive overview of the structure,
synthesis, and biological activities of candicine, with a focus on its quaternary ammonium
nature.

Core Structure and Chemical Properties

Candicine, with the IUPAC name 2-(4-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium,
possesses a rigid structure wherein the nitrogen atom is bonded to four carbon atoms,
conferring a permanent positive charge.[1] This quaternary ammonium cation is typically
isolated in association with an anion, such as iodide or chloride.[1] The presence of both a
hydrophilic quaternary ammonium head and a more lipophilic phenyl group gives the molecule
amphiphilic properties, which can influence its biological interactions.

Data Presentation: Physicochemical Properties of
Candicine
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The following table summarizes the key quantitative data and physicochemical properties of
the candicine cation.

Property Value Source(s)

2-(4-Hydroxyphenyl)-N,N,N-
IUPAC Name _( Y yP y)' ) [1]
trimethylethan-1-aminium

Chemical Formula C11H1sNO* [1]

Molar Mass (Cation) 180.266 g/mol [1]

Colorless solid (as iodide or
Appearance _ [1]
chloride salt)

Melting Point 234 °C (lodide Salt) [1]
285 °C (Chloride Salt, with o

decomposition)

N lodide and chloride salts are
Water Solubility ] [1]
highly soluble

pKa (Strongest Acidic) 10.09 (Phenolic OH) [2]
pKa (Strongest Basic) -5.5 (Quaternary Amine) [2]
logP -2.4 [2]
Polar Surface Area 20.23 A2 [2]

C--INVALID-LINK--
SMILES [2]
(C)CCC1=CC=C(0)C=C1

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and biological evaluation of
candicine are provided below.

Protocol 1: Synthesis of Candicine lodide from
Hordenine
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This protocol describes the synthesis of candicine iodide via the exhaustive methylation of
hordenine, a method adapted from classical alkaloid synthesis procedures.[1]

Materials:

Hordenine (N,N-dimethyltyramine)

o Methyl iodide (CHsl)

e N,N-Dimethylformamide (DMF), anhydrous
 Diethyl ether, anhydrous

o Potassium carbonate (K2CQOs), anhydrous

e Round-bottom flask with reflux condenser

e Magnetic stirrer and heating mantle

o Standard glassware for filtration and extraction
e Rotary evaporator

Procedure:

In a 100 mL round-bottom flask, dissolve hordenine (1.0 mmol) in 20 mL of anhydrous DMF.
e Add anhydrous potassium carbonate (1.3 mmol) to the solution to act as a base.

¢ Add methyl iodide (4.0 mmol) to the reaction mixture.

e Heat the mixture to 70°C under reflux with constant stirring for 2 hours.

o Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of
the hordenine spot and the appearance of a more polar spot at the baseline (indicative of a
salt) signals reaction completion.

 After the reaction is complete, cool the mixture to room temperature.
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» Pour the reaction mixture into 100 mL of cold diethyl ether to precipitate the crude product.

o Collect the precipitate by vacuum filtration and wash thoroughly with diethyl ether (3 x 20
mL) to remove unreacted starting materials and DMF.

e Dry the collected solid under vacuum to yield crude candicine iodide.

 For further purification, the crude product can be recrystallized from ethanol.

Protocol 2: Characterization of Candicine lodide

This protocol outlines the standard methods for confirming the structure and purity of the
synthesized candicine iodide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified candicine iodide in 0.7 mL of a
suitable deuterated solvent, such as Methanol-d4 (CDsOD) or Deuterium Oxide (D20).

e 1H NMR Analysis: Record the proton NMR spectrum. Expect to see characteristic signals for
the aromatic protons of the p-hydroxyphenyl group (two doublets), the methylene (-CHz-)
protons of the ethyl chain (two triplets), and a prominent singlet for the nine equivalent
protons of the N,N,N-trimethylammonium group.

e 13C NMR Analysis: Record the carbon NMR spectrum. Expect signals corresponding to the
quaternary carbon of the ammonium group, the carbons of the three methyl groups, the
methylene carbons, and the distinct carbons of the aromatic ring.

2. Mass Spectrometry (MS):

e Technique: Use Electrospray lonization Mass Spectrometry (ESI-MS) in positive ion mode,
as candicine is a pre-charged cation.

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like
methanol or acetonitrile/water.

e Analysis: Infuse the sample solution into the ESI source. The resulting mass spectrum
should show a prominent peak for the candicine cation [M]* at an m/z corresponding to its
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molecular weight (180.14).

Protocol 3: Neuromuscular Blocking Activity Assay

This protocol describes an in vitro assay using the chick biventer cervicis nerve-muscle
preparation to assess the neuromuscular blocking activity of candicine.[3][4][5] This is a
classic method to differentiate between non-depolarizing and depolarizing blocking agents.

Materials:

e Young chicks (50-250 g)

» Krebs-Henseleit solution

e Carbogen gas (95% Oz, 5% CO2)

» Organ bath with stimulating electrodes and force-displacement transducer
» Candicine iodide stock solution

e Acetylcholine (ACh) and Potassium Chloride (KCI) solutions

Procedure:

» Humanely euthanize a chick and dissect the biventer cervicis muscles with their nerve
supply intact.

e Mount the preparation in a 30-50 mL organ bath containing Krebs-Henseleit solution,
maintained at 37-40°C and continuously bubbled with carbogen.

» Attach one end of the muscle to a fixed point and the other to a force-displacement
transducer to record isometric contractions.

» Position the nerve on stimulating electrodes and apply supramaximal stimuli (e.g., 0.2 ms
duration, 0.1 Hz frequency) to elicit twitch responses.

» Allow the preparation to equilibrate for 30-60 minutes until a stable baseline of twitch
responses is achieved.
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e Add candicine iodide to the bath in a cumulative concentration-response manner (e.g., 10-°
M to 10—3 M), allowing the effect at each concentration to stabilize before adding the next.

e Record the inhibition of the twitch response to nerve stimulation. A concentration-dependent
reduction indicates neuromuscular blockade.

» To determine the mechanism, add a high concentration of acetylcholine or KCI directly to the
bath in the presence and absence of candicine. A competitive antagonist (non-depolarizing
blocker) like candicine is expected to block the contractile response to ACh but not to KCI.

Protocol 4: Plant Growth Inhibition Assay

This protocol details a bioassay to quantify the allelopathic (growth-inhibiting) effects of
candicine on the germination and seedling growth of a model plant, such as lettuce (Lactuca
sativa).[6][7][8]

Materials:

Lettuce seeds

o Petri dishes (9 cm diameter) with filter paper
e Candicine iodide stock solution
 Distilled water (control)

o Growth chamber or incubator with controlled light and temperature (e.g., 25°C, 12h light/12h
dark cycle)

e Ruler or calipers
Procedure:

e Prepare a series of candicine iodide solutions of varying concentrations (e.g., 10 uM, 50
puM, 100 puM, 500 uM, 1 mM) in distilled water. Use distilled water as the control.

e Place two sheets of sterile filter paper in each Petri dish.
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o Pipette 5 mL of a test solution or control onto the filter paper in each dish.
o Place 25 lettuce seeds, evenly spaced, in each Petri dish.

o Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth
chamber for 7 days.

 After the incubation period, count the number of germinated seeds in each dish to determine
the germination percentage.

o Carefully measure the radicle (root) length and hypocotyl (shoot) length of 10 randomly
selected seedlings from each dish.

o Calculate the percentage of inhibition for each parameter (germination, root length, shoot
length) relative to the control group.

Visualizations: Workflows and Signaling Pathways
Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent
structural confirmation of candicine iodide.
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Caption: Workflow for the synthesis and characterization of Candicine.
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Signaling Pathway: Mechanism of Neuromuscular
Blockade

Candicine is toxic due to its activity as a neuromuscular blocking agent.[1] As a quaternary
ammonium compound, its mechanism is likely analogous to other non-depolarizing muscle
relaxants, which act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR)
in the neuromuscular junction.[2][9][10]

The diagram below illustrates this proposed mechanism of action.
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Caption: Proposed mechanism of Candicine at the neuromuscular junction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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